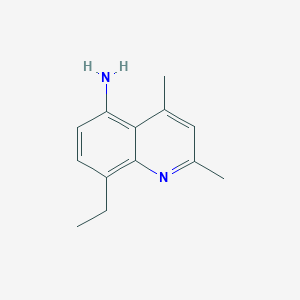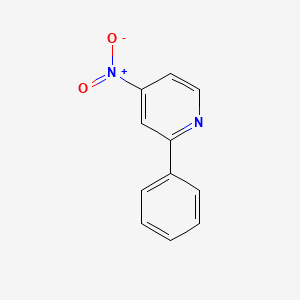![molecular formula C11H7NO3 B11899020 Acetonitrile, [(2-oxo-2H-1-benzopyran-7-yl)oxy]- CAS No. 65031-14-3](/img/structure/B11899020.png)
Acetonitrile, [(2-oxo-2H-1-benzopyran-7-yl)oxy]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((2-Oxo-2H-chromen-7-yl)oxy)acetonitrile is a chemical compound belonging to the class of coumarins, which are benzopyrone derivatives. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of 2-((2-Oxo-2H-chromen-7-yl)oxy)acetonitrile consists of a chromen-2-one moiety linked to an acetonitrile group through an ether linkage.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Oxo-2H-chromen-7-yl)oxy)acetonitrile typically involves the reaction of 7-hydroxy-2H-chromen-2-one with a suitable acetonitrile derivative. One common method involves the O-alkylation of 7-hydroxy-2H-chromen-2-one with bromoacetonitrile in the presence of a base such as potassium carbonate in an aprotic solvent like acetone . The reaction is usually carried out at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of 2-((2-Oxo-2H-chromen-7-yl)oxy)acetonitrile may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-((2-Oxo-2H-chromen-7-yl)oxy)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrile group or the chromenone moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Primary amines and other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-((2-Oxo-2H-chromen-7-yl)oxy)acetonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, optical brighteners, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-((2-Oxo-2H-chromen-7-yl)oxy)acetonitrile involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes, modulate receptor activity, and interfere with cellular signaling pathways. For example, it may inhibit enzymes involved in oxidative stress or inflammation, leading to its potential therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
- 2-((4-Methyl-2-oxo-2H-chromen-7-yl)oxy)ethanethioamide
- 2-((5-Hydroxy-2,2-dimethyl-4-oxo-2H-chromen-7-yl)oxy)acetic acid
- 2-((2-Oxo-2H-chromen-7-yl)oxy)propanoic acid
Uniqueness
2-((2-Oxo-2H-chromen-7-yl)oxy)acetonitrile is unique due to its specific structural features, such as the presence of the acetonitrile group, which imparts distinct chemical reactivity and biological activity compared to other coumarin derivatives. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industry .
Propiedades
Número CAS |
65031-14-3 |
|---|---|
Fórmula molecular |
C11H7NO3 |
Peso molecular |
201.18 g/mol |
Nombre IUPAC |
2-(2-oxochromen-7-yl)oxyacetonitrile |
InChI |
InChI=1S/C11H7NO3/c12-5-6-14-9-3-1-8-2-4-11(13)15-10(8)7-9/h1-4,7H,6H2 |
Clave InChI |
LAVBVRBYBVONMF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC2=C1C=CC(=O)O2)OCC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(R)-(2-Nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-7-yl)methanol](/img/structure/B11898941.png)


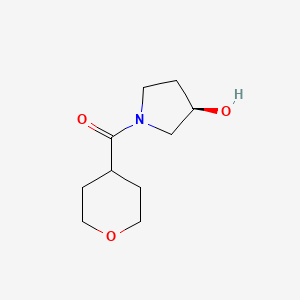
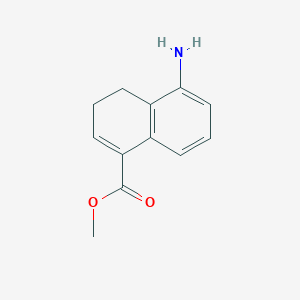

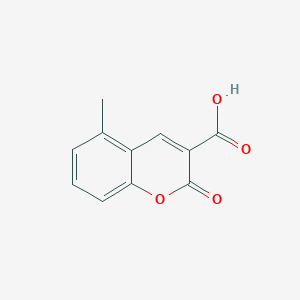
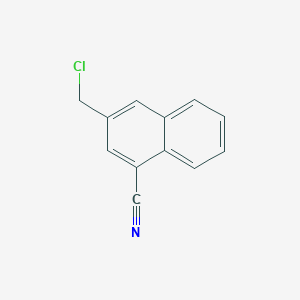

![N-(Propan-2-yl)-N-{[(trimethylsilyl)oxy]methyl}acetamide](/img/structure/B11899009.png)

